1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline
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Overview
Description
1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline, also known as FMPS, is a chemical compound that belongs to the family of sulfonyl-containing amino acids. FMPS has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors and other bioactive molecules.
Scientific Research Applications
1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline has been studied for its potential applications in medicinal chemistry, particularly in the development of enzyme inhibitors. One of the most promising applications of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline is in the development of inhibitors for the enzyme dipeptidyl peptidase-4 (DPP-4), which is involved in the regulation of blood glucose levels. 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline has been shown to inhibit DPP-4 activity in vitro and in vivo, making it a potential lead compound for the development of new anti-diabetic drugs.
Mechanism of Action
The mechanism of action of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline as a DPP-4 inhibitor involves the binding of the compound to the active site of the enzyme, preventing it from cleaving the incretin hormones GLP-1 and GIP. This results in increased levels of these hormones in the bloodstream, which in turn stimulates insulin secretion and lowers blood glucose levels.
Biochemical and Physiological Effects:
1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline has been shown to have a number of biochemical and physiological effects, particularly in the context of its role as a DPP-4 inhibitor. In addition to its effects on blood glucose levels, 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline has also been shown to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of a range of diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline as a research tool is its specificity for DPP-4, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline also has some limitations, such as its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
Future Directions
There are a number of potential future directions for research on 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline and related compounds. One area of interest is the development of more potent and selective DPP-4 inhibitors based on the structure of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline. Another potential direction is the investigation of the anti-inflammatory and anti-oxidant properties of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline, which may have applications in the treatment of a range of diseases. Finally, 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline and related compounds may also have applications in the development of other bioactive molecules, such as enzyme inhibitors or receptor agonists.
Synthesis Methods
1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline can be synthesized through a multi-step process that involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with proline. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the resulting product is purified through column chromatography. The yield of 1-[(4-Fluoro-3-methylphenyl)sulfonyl]proline can be improved by using different reaction conditions, such as changing the solvent or the reaction temperature.
properties
Molecular Formula |
C12H14FNO4S |
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Molecular Weight |
287.31 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H14FNO4S/c1-8-7-9(4-5-10(8)13)19(17,18)14-6-2-3-11(14)12(15)16/h4-5,7,11H,2-3,6H2,1H3,(H,15,16) |
InChI Key |
QPVUESRDZRJKBA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2C(=O)O)F |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2C(=O)O)F |
Origin of Product |
United States |
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